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Introduction

(S)-Methyl 3-hydroxytetradecanoate is a chiral long-chain fatty acid methyl ester that holds
significant interest for researchers in microbiology, immunology, and synthetic chemistry. As a
derivative of 3-hydroxytetradecanoic acid (also known as 3-hydroxymyristic acid), it serves as a
crucial chemical synthon and an important analytical standard. Notably, the (R)-enantiomer of
its parent acid is a fundamental building block of Lipid A, the bioactive endotoxin component of
lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2]
Understanding the chemical properties of the (S)-enantiomer is vital for developing chiral
separation methods, synthesizing stereospecific probes, and creating standards for metabolic
and microbiological research.

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis,
and biological relevance of (S)-Methyl 3-hydroxytetradecanoate, designed for researchers,
scientists, and professionals in drug development.

Physicochemical and Stereochemical Properties
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(S)-Methyl 3-hydroxytetradecanoate is characterized by a 14-carbon aliphatic chain, a
hydroxyl group at the C-3 () position, and a methyl ester terminus. The stereochemistry at the
C-3 position is critical to its identity and biological differentiation.

Core Identification and Structural Data

The fundamental identifiers and structural details are summarized below.

Property Value Source(s)

methyl (3S)-3-
IUPAC Name [3]
hydroxytetradecanoate

(S)-3-Hydroxy Myristic Acid
Synonyms Methyl Ester, Methyl (S)-3- [3]

Hydroxytetradecanoate

CAS Number 76835-67-1 [3]
Molecular Formula C15H3003 [3114]
Molecular Weight 258.40 g/mol [3]
InChikey UOZZAMWODZQSOA- 3105]

AWEZNQCLSA-N

Canonical SMILES ccccececececececo [3]

Physical Properties

The physical state and properties are consistent with a long-chain fatty acid ester.
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Property Value Source(s)

Solid or pale yellow low-
Appearance

melting solid
Boiling Point 359.1 °C at 760 mmHg
Flash Point 137.5°C
Density 0.931 g/cm?
Refractive Index 1.451
Soluble in methanol, ethanol,
Solubility chloroform, and diethyl ether. [6]

Insoluble in water.

N 2-8°C, preferably under
Storage Conditions ) ] N
desiccating conditions.

Note: A specific experimental value for optical rotation has not been prominently reported in
publicly accessible databases as of the date of this guide. For a chiral compound of this nature,
the specific rotation ([a]D) is a critical quality control parameter that must be determined
experimentally to confirm enantiomeric purity. The value would be measured using a
polarimeter, typically with a sodium D-line (589 nm) light source, and reported with the
concentration and solvent used (e.g., ¢ 1.0 in CHCI5).[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-
Methyl 3-hydroxytetradecanoate. While a publicly curated, fully assigned spectrum for this
specific enantiomer is not readily available, its spectral properties can be reliably predicted
based on its functional groups and data from analogous compounds.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing this
molecule. Under electron ionization (El), the molecule undergoes characteristic fragmentation.
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e Molecular lon (M*): The molecular ion peak at m/z 258 is expected but may be weak or
absent due to the lability of the hydroxyl group.

o Key Fragmentation: The most diagnostic fragmentation pattern for 3-hydroxy fatty acid
methyl esters is the cleavage between C-3 and C-4. This results in a prominent base peak at
m/z 103, corresponding to the [CH(OH)CH2COOCHs]* fragment.[1] This peak is a hallmark
indicator for the 3-hydroxy ester structure.

o Other Fragments: A peak at m/z 240, corresponding to the loss of water ([M-18]%), is also
characteristic, arising from the dehydration of the secondary alcohol.

Infrared (IR) Spectroscopy

The FTIR spectrum provides clear evidence of the key functional groups.

Wavenumber . . . .
(cm-1) Vibration Type Functional Group Intensity
~3450 (broad) O-H stretch Secondary Alcohol Medium-Strong
2925 & 2855 C-H stretch Aliphatic CHz2, CHs Strong

~1740 C=0 stretch Ester Carbonyl Strong

~1465 C-H bend CHz2 Scissoring Medium

~1375 C-H bend CHs Symmetric Bend Medium-Weak
~1170 C-O stretch Ester C-O Strong

The broad hydroxyl stretch around 3450 cm~* and the strong carbonyl peak at ~1740 cm~1 are
the most diagnostic features of the spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide a complete map of the carbon-hydrogen framework. The
predicted chemical shifts (in CDCIs) are detailed below.

1H NMR Predicted Chemical Shifts:
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) Approx. & e . :

Assignment Multiplicity Integration Coupling

(ppm)
Terminal CHs 0.88 Triplet (1) 3H J=6.8Hz
Methylene Chain _

1.25-1.45 Multiplet (m) ~20H -
(CH2)n
CHz (C-4) ~1.50 Multiplet (m) 2H -

Broad Singlet (br
OH ~2.0-3.0 1H -
s)

CHz2 (C-2,ato Doublet of

~2.45 2H J=16 Hz, 6 Hz
C=0) Doublets (dd)
OCHs (Ester) 3.70 Singlet (s) 3H -
CH (C-3, _

) ~4.00 Multiplet (m) 1H -
carbinol)
13C NMR Predicted Chemical Shifts:

Assignment Approx. é (ppm)
Terminal CHs (C-14) ~14.1
Methylene Chain (CHz)n ~22.7-31.9
CH:z (C-5) ~25.7
CH2 (C-4) ~36.5
CH: (C-2) ~41.5
OCHs (Ester) ~51.7
CH (C-3, carbinol) ~68.1
C=0 (Ester) ~173.0

Note: The exact chemical shifts can vary based on solvent and concentration. The assignments
are based on established values for long-chain fatty acid esters and 3-hydroxy esters.[9][10]
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Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by its two primary functional groups: the secondary
alcohol and the methyl ester. This dual functionality makes it a versatile building block for
further chemical modification.

Reactions at the Hydroxyl Group

o Oxidation: The secondary alcohol at C-3 can be readily oxidized to a ketone using standard
oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin
periodinane. This yields Methyl 3-oxotetradecanoate, a (3-keto ester, which is a valuable
intermediate for synthesizing more complex molecules through reactions like the Claisen
condensation.

o Protection/Derivatization: For multi-step syntheses, the hydroxyl group often requires
protection to prevent unwanted side reactions. Common protecting groups include silyl
ethers (e.g., TBDMS, TIPS) or benzyl ethers. This is also the basis for derivatization prior to
GC-MS analysis to increase volatility.[11]

« Esterification/Acylation: The hydroxyl group can be acylated using acid chlorides or
anhydrides in the presence of a base (e.g., pyridine) to form a new ester linkage, which is
useful for creating probes or modifying the molecule's physical properties.

Reactions at the Ester Group

o Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding
carboxylate salt under basic conditions (e.g., LIOH, NaOH in agueous methanol/THF).
Subsequent acidification yields the free carboxylic acid, (S)-3-hydroxytetradecanoic acid.[12]
This is the most common transformation, as the free acid is often the desired final product for
biological studies or further synthesis.

o Transesterification: The methyl ester can be converted to other alkyl esters (e.g., ethyl,
benzyl) by heating in the corresponding alcohol with an acid or base catalyst.

e Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like
lithium aluminum hydride (LiAlIH4), yielding (S)-tetradecane-1,3-diol.
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The relationship between these key reactions is illustrated below.

(S)-Methyl
3-hydroxytetradecanoate

Oxidation (PCC) Hydrolysis (NaOH) Reduction (LiAlIH4)
A Y A

(S)-3-Hydroxytetradecanoic

Methyl 3-oxotetradecanoate .
acid

(S)-Tetradecane-1,3-diol

Click to download full resolution via product page

Caption: Key chemical transformations of (S)-Methyl 3-hydroxytetradecanoate.

Synthesis and Manufacturing

The synthesis of enantiomerically pure (S)-Methyl 3-hydroxytetradecanoate requires
stereocontrolled methods. Chemical and biocatalytic routes are both viable and widely
employed.

Asymmetric Chemical Synthesis

A robust method for producing chiral B-hydroxy esters is the asymmetric aldol reaction. This
approach builds the carbon skeleton and sets the stereocenter in a single, highly controlled
step.

This protocol uses a chiral copper-bis(oxazoline) (Cu-Box) complex to catalyze the reaction
between an aldehyde and a silyl ketene acetal, ensuring high enantioselectivity.[13]

Workflow Diagram:
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Catalyst Activation

Anhydrous CH:Clz
(S.5)Bu-Box Ligand
T

Stir 1 hr @ RT
(Forms Chiral Lewis Acid)

Workup & Purification

Extract with Silica Gel (S)-Methyl
Organic Solvent cl ‘ > Q

Quench with
aq. NH.CI

Dodecanal ]
(C12 Aldehyde)

Click to download full resolution via product page
Caption: Workflow for asymmetric synthesis via Mukaiyama aldol reaction.
Step-by-Step Methodology:

o Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or
Argon), combine Copper(ll) triflate (Cu(OTf)2, 0.1 eq) and the chiral ligand (S,S)-tert-Butyl-
bis(oxazoline) ((S,S)-t-Bu-Box, 0.11 eq).

 Activation: Add anhydrous dichloromethane (CH2Clz) and stir the mixture at room
temperature for 1 hour to form the active chiral Lewis acid complex.

e Reaction: Cool the catalyst solution to -78 °C (dry ice/acetone bath). To this, add dodecanal
(1.0 eq), the aldehyde precursor to the C14 chain.
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» Addition: Slowly add the methyl silyl ketene acetal (derived from methyl acetate, ~1.2 eq)
dropwise over 30 minutes. Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

e Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of
ammonium chloride (NHaCl).

o Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with
CH2Clz (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate (Na2S0a4), and concentrate under reduced pressure.

 Purification: Purify the crude product by flash column chromatography on silica gel (e.g.,
using a hexane/ethyl acetate gradient) to yield the pure (S)-Methyl 3-
hydroxytetradecanoate.

Causality: The choice of a chiral Cu-Box complex is critical; it coordinates to the aldehyde,
creating a chiral pocket that forces the incoming nucleophile (the silyl ketene acetal) to attack
from a specific face, thus dictating the (S)-stereochemistry of the newly formed hydroxyl center.
[13]

Biocatalytic Synthesis

Enzymatic reduction of the corresponding B-keto ester (Methyl 3-oxotetradecanoate) offers a
green and highly selective alternative. Ketoreductase (KRED) enzymes, often from yeast or
bacteria, can reduce the ketone to the alcohol with exquisite enantioselectivity.[14][15]

The process involves incubating Methyl 3-oxotetradecanoate with a specific KRED that
produces the (S)-enantiomer and a cofactor recycling system (e.g., using glucose/glucose
dehydrogenase or isopropanol/alcohol dehydrogenase to regenerate NADPH).

Analytical Methodologies
Accurate analysis is crucial for confirming identity, purity, and enantiomeric excess.
Direct analysis by GC is challenging due to the polar hydroxyl group, which can cause peak

tailing and poor thermal stability. Derivatization to a more volatile silyl ether is standard
practice.[11]
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Workflow Diagram:

Sample containing
(S)-Methyl 3-hydroxytetradecanoate
Dissolve in Pyridine
or Acetonitrile

Add Silylating Agent

(e.g., BSTFA + 1% TMCS)
Heat at 60-70°C for 30 min

Inject 1 pL of derivatized
sample into GC-MS

:

GC Separation
(e.g., DB-5ms column)

:

MS Detection
(Scan or SIM mode)

Data Analysis:
- Retention Time
- Mass Spectrum

Click to download full resolution via product page

Caption: Analytical workflow for GC-MS analysis with silylation.
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Step-by-Step Methodology:
o Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

» Derivatization: Add 100 pL of a silylating agent, such as N,O-
Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

o Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes to convert the hydroxyl group
to its trimethylsilyl (TMS) ether.

e GC-MS Conditions:

[¢]

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm
ID, 0.25 pm film thickness), is suitable.[15]

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5
min.

o Injector: 250 °C, splitless mode.
o MS Detector: Electron lonization (El) at 70 eV. Scan range m/z 40-500.

o Data Analysis: Identify the TMS-derivatized product by its retention time and its characteristic
mass spectrum (which will now have a molecular ion of m/z 330 and a different
fragmentation pattern). Quantify using an internal standard if required.[16][17]

Self-Validation: The protocol's integrity is maintained by running a known standard of the
derivatized compound to confirm its retention time and mass spectrum. The un-derivatized
compound can also be injected to demonstrate the improvement in peak shape and response
after silylation.

Biological Significance: A Link to Bacterial
Endotoxins
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While the (S)-enantiomer is primarily a synthetic and analytical tool, its stereocisomer, (R)-3-
hydroxytetradecanoic acid, is of profound biological importance. It is a core, nhon-negotiable
component of Lipid A in a vast number of Gram-negative bacteria, including E. coli.[1]

Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS) and is responsible for
its powerful endotoxic activity, which can trigger the host immune response and lead to septic
shock. The biosynthesis of Lipid A is an essential pathway for bacterial viability, making its
enzymes attractive targets for novel antibiotics.[14]

The very first committed step in Lipid A synthesis is catalyzed by the enzyme LpxA, a UDP-N-
acetylglucosamine acyltransferase. LpxA specifically transfers an (R)-3-hydroxyacyl chain from
an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GIcNAc.[2][5] In E. coli, this acyl
chain is specifically (R)-3-hydroxytetradecanoyl-ACP.[1]

The strict stereospecificity of LpxA for the (R)-enantiomer underscores the importance of
having pure (S)-Methyl 3-hydroxytetradecanoate as a negative control in enzymatic assays
and as a tool to probe the active site of this critical bacterial enzyme.

Safety and Handling

(S)-Methyl 3-hydroxytetradecanoate is not classified as a hazardous substance under
standard regulations. However, as with any laboratory chemical, appropriate safety precautions
should be taken.

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
glasses, gloves, and a lab coat.

e Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

 Stability: The compound is stable under normal storage conditions but may react with strong
oxidizing agents and strong acids.

» Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.
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A comprehensive list of references cited in this document is provided below for verification and

further reading.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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